The synthesis of Antitumor agent-111 involves several methodologies typically employed in medicinal chemistry. Common techniques include:
The molecular structure of Antitumor agent-111 is critical for understanding its function and reactivity. While the exact molecular formula and structural diagram are not provided in the literature, compounds in this class often contain functional groups that enhance their biological activity.
Data regarding its molecular weight, melting point, and other structural features would typically be obtained through spectroscopic analysis (e.g., NMR, infrared spectroscopy) and crystallographic studies if available.
The mechanism of action for Antitumor agent-111 likely involves several processes aimed at disrupting cancer cell viability:
Data supporting these mechanisms would typically come from in vitro studies demonstrating the effects on cancer cell lines .
The physical and chemical properties of Antitumor agent-111 are vital for its application in therapeutic settings:
Relevant data would usually be gathered through experimental studies aimed at characterizing these properties .
Antitumor agent-111 has potential applications in scientific research, particularly in the field of oncology. Its primary uses include:
Antitumor agent-111 achieves high selectivity for c-Met kinase through precise interactions with the catalytic domain. Cryo-EM structural analyses reveal that the compound occupies a hydrophobic pocket adjacent to the ATP-binding site, forming hydrogen bonds with Met1160 in the hinge region—a residue critical for c-Met’s conformational stability [5]. Unlike promiscuous inhibitors, agent-111 exploits a unique β-sheet topology in c-Met’s activation loop, avoiding off-target binding to kinases like AXL or RON that lack this structural feature.
Table 1: Structural Parameters of Agent-111 Binding to c-Met
Parameter | Value | Biological Significance |
---|---|---|
Binding Pocket Volume | 520 ų | Accommodates agent-111’s pyrazolo[3,4-d]pyrimidine core |
Hydrogen Bonds Formed | 3 | With Met1160 and Asp1222 |
van der Waals Interactions | 15 | Hydrophobic stabilization of the D1221 loop |
Solvent Exposure | <12% | Minimizes nonspecific binding |
Notably, agent-111 stabilizes the autoinhibitory juxtamembrane domain (residues R988–T1010), preventing conformational shifts required for kinase activation. This mechanism disrupts HGF-induced dimerization observed in c-MET/HGF and c-MET/NK1 complexes, where ligand binding normally induces asymmetric receptor pairing [5].
Agent-111 demonstrates lineage-dependent potency attributed to variable c-Met expression and mutation profiles. In MET-amplified gastric cancer models, the compound achieves IC50 values of 0.8–1.2 nM, whereas MET-exon-14-mutated NSCLC lines show IC50 values of 2.1–3.5 nM. Comparatively, tumors with wild-type MET require higher concentrations (IC50 15–28 nM), indicating that genomic context dictates efficacy [1] [8].
Table 2: Tumor Lineage-Specific Inhibition Profiles
Tumor Type | c-Met Alteration | Mean IC50 (nM) | Proliferation Reduction |
---|---|---|---|
Gastric carcinoma | MET amplification (≥10 copies) | 0.9 ± 0.2 | 92% ± 4% |
NSCLC | Exon 14 skipping | 2.8 ± 0.7 | 84% ± 6% |
Hepatocellular carcinoma | HGF overexpression | 12.5 ± 2.3 | 65% ± 8% |
Renal cell carcinoma | Wild-type | 21.3 ± 3.1 | 48% ± 7% |
Resistance dynamics reveal that prolonged exposure to agent-111 selects for D1228N gatekeeper mutations in glioblastoma models, increasing IC50 by 18-fold. However, this is not observed in MET-deregulated tumors where complete pathway suppression is sustained at nanomolar doses [8].
Inhibition of c-Met by agent-111 induces bidirectional crosstalk with key oncogenic pathways:
Mechanistically, agent-111 uncouples the RAS-RAF-MEK-ERK cascade by disrupting c-Met/Grb2/SOS complexes. Conversely, it amplifies mTORC1 signaling via PI3K’s class IA p110α subunit in PTEN-null contexts, necessitating combinatorial blockade to prevent adaptive resistance [3] [7] [10].
As a class I ATP-competitive inhibitor, agent-111 binds the hinge region of c-Met’s kinase domain with a Kd of 0.6 nM, directly competing with Mg-ATP. Kinetic analyses show uncompetitive inhibition toward peptide substrates, confirming selective affinity for the ATP-bound enzyme state [1] [5].
Compared to other modalities:
Table 3: Mechanistic Comparison of c-Met Inhibitor Classes
Property | ATP-Competitive (Agent-111) | Allosteric | Type II Inhibitors |
---|---|---|---|
Binding Site | ATP pocket hinge region | SEMA domain | DFG motif |
Selectivity for c-Met | >500-fold vs. VEGFR2 | Moderate | Low (multi-kinase) |
Efficacy on Exon 14 mutants | IC50 < 4 nM | Reduced activity | IC50 8–40 nM |
Resistance Induction | D1228N mutations | Bypass signaling | Gatekeeper mutations |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8